molecular formula C11H16FNO B2690085 n-{4-Fluorobicyclo[2.2.2]octan-1-yl}prop-2-enamide CAS No. 2224299-38-9

n-{4-Fluorobicyclo[2.2.2]octan-1-yl}prop-2-enamide

Cat. No.: B2690085
CAS No.: 2224299-38-9
M. Wt: 197.253
InChI Key: UVTRWDPGOJFZAI-UHFFFAOYSA-N
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Description

n-{4-Fluorobicyclo[222]octan-1-yl}prop-2-enamide is a synthetic organic compound characterized by a bicyclic structure with a fluorine atom attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{4-Fluorobicyclo[2.2.2]octan-1-yl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Bicyclic Structure: The initial step involves the synthesis of the bicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Amidation: The final step involves the formation of the prop-2-enamide group through an amidation reaction. This can be achieved by reacting the fluorinated bicyclic compound with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-{4-Fluorobicyclo[2.2.2]octan-1-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amines, thiols.

Scientific Research Applications

n-{4-Fluorobicyclo[2.2.2]octan-1-yl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of n-{4-Fluorobicyclo[2.2.2]octan-1-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride
  • 4-Fluorobicyclo[2.2.2]octan-1-ylmethanol

Uniqueness

n-{4-Fluorobicyclo[2.2.2]octan-1-yl}prop-2-enamide is unique due to its specific structural features, such as the presence of the prop-2-enamide group and the fluorine atom. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-fluoro-1-bicyclo[2.2.2]octanyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-9(14)13-11-6-3-10(12,4-7-11)5-8-11/h2H,1,3-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTRWDPGOJFZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC12CCC(CC1)(CC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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